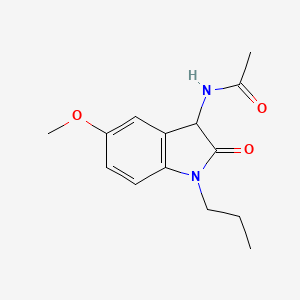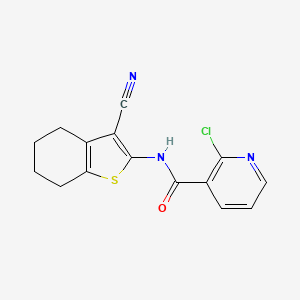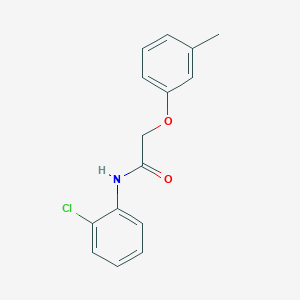![molecular formula C17H23N5O3 B5595053 [(3aS,9bS)-7-methoxy-2-[3-(tetrazol-1-yl)propyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B5595053.png)
[(3aS,9bS)-7-methoxy-2-[3-(tetrazol-1-yl)propyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3aS,9bS)-7-methoxy-2-[3-(tetrazol-1-yl)propyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a methoxy group, a tetrazole ring, and a tetrahydrochromeno-pyrrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aS,9bS)-7-methoxy-2-[3-(tetrazol-1-yl)propyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
[(3aS,9bS)-7-methoxy-2-[3-(tetrazol-1-yl)propyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The methoxy group and tetrazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications .
Scientific Research Applications
[(3aS,9bS)-7-methoxy-2-[3-(tetrazol-1-yl)propyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or tool in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of [(3aS,9bS)-7-methoxy-2-[3-(tetrazol-1-yl)propyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation .
Comparison with Similar Compounds
[(3aS,9bS)-7-methoxy-2-[3-(tetrazol-1-yl)propyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol can be compared with other similar compounds, such as dichloroanilines and tert-butyl carbamate derivatives. These compounds share some structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its combination of a methoxy group, tetrazole ring, and tetrahydrochromeno-pyrrol core, which imparts distinct chemical and biological properties .
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.
tert-Butyl Carbamate Derivatives: Compounds containing the tert-butyl carbamate functional group
Properties
IUPAC Name |
[(3aS,9bS)-7-methoxy-2-[3-(tetrazol-1-yl)propyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-24-13-3-4-14-15-8-21(5-2-6-22-12-18-19-20-22)9-17(15,10-23)11-25-16(14)7-13/h3-4,7,12,15,23H,2,5-6,8-11H2,1H3/t15-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQUJKNPWJKXNR-NVXWUHKLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CN(CC3(CO2)CO)CCCN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3CN(C[C@]3(CO2)CO)CCCN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-METHYL-1-BUTANONE](/img/structure/B5594970.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5594976.png)
![3-(3-methoxyphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5594977.png)
![(5E)-5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B5594983.png)
![4-{2-[4-(2-furylmethyl)-1-piperazinyl]-2-oxoethyl}-5-methyl-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5594985.png)
![3-CHLORO-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5594990.png)
![2-(4-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine](/img/structure/B5594995.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5595012.png)
![N-(3-METHYLPHENYL)-N-[6-(4-METHYLPIPERIDINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINE](/img/structure/B5595024.png)
![(NE)-N-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]hydroxylamine](/img/structure/B5595043.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5595058.png)

